molecular formula C9H14O B1213864 2,6-Nonadienal CAS No. 26370-28-5

2,6-Nonadienal

Numéro de catalogue: B1213864
Numéro CAS: 26370-28-5
Poids moléculaire: 138.21 g/mol
Clé InChI: HZYHMHHBBBSGHB-UHFFFAOYSA-N
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Description

2,6-Nonadienal (C₉H₁₄O; molecular weight: 138.21 g/mol) is a C9 aliphatic aldehyde with a (E,Z)-configuration . It is a key aroma-impact compound in cucumbers, watermelons, mangoes, and other Cucurbitaceae species, contributing a "fresh," "green," or "cucumber-like" odor . Its odor threshold is exceptionally low (0.002–0.01 μg/kg in air), making it perceptible even at trace concentrations . Structurally, its two conjugated double bonds at positions 2 and 6 confer reactivity and instability, leading to isomerization or degradation under heat, light, or prolonged storage .

The compound is biosynthesized via the enzymatic oxidation of polyunsaturated fatty acids (PUFAs), such as linoleic and α-linolenic acids, by lipoxygenase (LOX) and hydroperoxide lyase (HPL) . In cucumbers, its concentration peaks during early fruit development and declines with maturity, correlating with flavor quality .

Propriétés

Numéro CAS

26370-28-5

Formule moléculaire

C9H14O

Poids moléculaire

138.21 g/mol

Nom IUPAC

nona-2,6-dienal

InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-9H,2,5-6H2,1H3

Clé InChI

HZYHMHHBBBSGHB-UHFFFAOYSA-N

SMILES

CCC=CCCC=CC=O

SMILES canonique

CCC=CCCC=CC=O

Densité

0.850-0.870

Autres numéros CAS

26370-28-5

Description physique

Slightly yellow liquid;  powerful, violet, cucumbe

Solubilité

Soluble in most fixed oils;  Insoluble in water
soluble (in ethanol)

Synonymes

2,6-nonadienal
2,6-nonadienal, (E,E)-isomer
2,6-nonadienal, (E,Z)-isomer
2-trans-6-cis-nonadienal

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Table 1: Key Aliphatic Aldehydes in Comparison to 2,6-Nonadienal

Compound Structure Odor Profile Occurrence Odor Threshold (μg/kg) Stability Key Findings
(E,Z)-2,6-Nonadienal (E,Z)-C₉H₁₄O Fresh, cucumber-like Cucumber, watermelon, mango 0.002–0.01 Low (heat-sensitive) Dominant aroma contributor in cucumbers; higher ratio to (E)-2-nonenal enhances freshness
(E)-2-Nonenal (E)-C₉H₁₆O Fatty, green Cucumber, watermelon 0.08–0.1 Moderate Imparts "overripe" notes; inversely correlated with freshness in cucumbers
(Z,Z)-3,6-Nonadienal (Z,Z)-C₉H₁₄O Watermelon-like Watermelon 0.0005 Very low Rapidly isomerizes to this compound; key in fresh watermelon aroma
2,4-Nonadienal (E,E)-C₉H₁₄O Green, metallic Cucumber, bottle gourd 0.05–0.1 Moderate Associated with off-flavors at higher concentrations
Nonanal C₉H₁₈O Citrus, floral Mango, watermelon 1.0–5.0 High Contributes to ripe fruit aroma; stable during storage

Odor Activity and Flavor Impact

  • (E,Z)-2,6-Nonadienal vs. (E)-2-Nonenal: In cucumbers, the (E,Z)-2,6-nonadienal/(E)-2-nonenal ratio determines flavor quality. A higher ratio correlates with stronger "fresh cucumber-like" flavors, while a lower ratio leads to "stale" or "grassy" notes . For example, bagging cucumber fruits increases this ratio by 1.5–2.0×, enhancing freshness . In watermelon juice, thermal processing reduces (E,Z)-2,6-nonadienal by >90%, while (E)-2-nonenal persists, creating off-flavors .
  • (Z,Z)-3,6-Nonadienal: This isomer is highly unstable and isomerizes to this compound during storage, losing its distinct "watermelon" character . Its odor threshold (0.0005 μg/kg) is even lower than this compound, making it a potent but transient aroma contributor .
  • C6 Aldehydes (Hexanal, (E)-2-Hexenal): Unlike C9 aldehydes, C6 compounds (e.g., hexanal) impart "grassy" notes and dominate in immature fruits. Their relative proportion decreases as C9 aldehydes like this compound increase during ripening .

Stability and Processing Effects

  • Thermal Sensitivity: (E,Z)-2,6-Nonadienal degrades rapidly at >60°C, with losses exceeding 80% in pasteurized watermelon juice . In contrast, nonanal remains stable, maintaining floral notes . Activated carbon reduces (E,Z)-2,6-nonadienal by 3–9× in odor detection (OD) tests, highlighting its volatility .
  • Enzymatic Pathways: LOX and HPL activity directly influence this compound levels. For example, low LOX activity in cucumber line "SJ24" results in 50% lower this compound compared to other cultivars .

Industrial and Nutritional Relevance

  • Food Flavoring: this compound is used to restore fresh flavors in processed foods (e.g., juices, teas) but requires encapsulation to prevent degradation .
  • Nutritional Precursors: Cucumber lines with high α-linolenic acid (precursor to this compound) are bred for enhanced flavor .

Méthodes De Préparation

Reaction Design and Mechanism

A breakthrough method developed by involves the oxidation of (Z3,Z6)-3,6-nonadien-1-ol, a commercially available fragrance alcohol, using a sulfoxide-based oxidizing system. The reaction proceeds via a three-component system:

  • Sulfoxide Compound : Acts as the terminal oxidant (e.g., dimethyl sulfoxide, DMSO).

  • Sulfur Trioxide Complex : Activates the sulfoxide by generating a reactive electrophilic species.

  • Amine Base : Neutralizes acidic byproducts and stabilizes intermediates.

The proposed mechanism involves:

  • Activation : SO₃·DMSO complex formation, enhancing the electrophilicity of the sulfoxide.

  • Oxidation : Hydride abstraction from the alcohol substrate, forming an oxonium intermediate.

  • Deprotonation : Base-mediated elimination yields the α,β-unsaturated aldehyde.

Optimized Reaction Conditions

Key parameters from patent examples:

ParameterValue
Substrate(Z3,Z6)-3,6-nonadien-1-ol
Oxidizing AgentDMSO (2.5 equiv)
ActivatorSO₃·Pyridine complex (1.2 equiv)
BaseTriethylamine (3.0 equiv)
SolventDichloromethane
Temperature25–28°C (reflux)
Reaction Time5–7 hours
Yield68.3%
Purity86.9%

Advantages Over Traditional Methods

  • Stereoselectivity : Exclusive formation of the (E2,Z6) isomer due to suprafacial hydride transfer.

  • Scalability : Avoids cryogenic conditions and hazardous reagents (e.g., ozone, phosphines).

  • Economic Viability : DMSO and SO₃ complexes are cost-effective and recyclable.

Industrial Applications and Process Optimization

Large-Scale Production

A pilot-scale synthesis described in produced 94.4 g of 2,6-nonadienal from 140.0 g of (Z3,Z6)-3,6-nonadien-1-ol. Critical steps included:

  • Slow Reagent Addition : Dropwise addition of SO₃·pyridine to prevent exothermic runaway.

  • Temperature Control : Maintaining 25–28°C during oxidation and 0°C during workup.

  • Purification : Distillation under reduced pressure (8 mmHg) to isolate the product (bp 70–73°C).

Byproduct Management

The process generated minimal waste, with aqueous washes removing sulfonic acid byproducts. Triethylamine hydrochloride precipitated and was filtered, simplifying disposal.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost (Relative)
Partial Hydrogenation40–5070–75ModerateHigh
Wittig Reaction≤5580–85LowVery High
Ozonolysis30–4060–65Very LowModerate
Novel Oxidation68.386.9HighLow

Q & A

Q. Table 1: Key Physicochemical Properties of (E,E)-2,6-Nonadienal

PropertyValue/DescriptionSource
Molecular FormulaC₉H₁₄O
CAS Registry Number17587-33-6
Critical Oxidation SitesAldehyde group, conjugated dienes

Advanced Research Questions

Q. What experimental designs are optimal for studying the interaction between this compound and lipid oxidation pathways?

  • Methodological Answer : Use a combination of in vitro lipid peroxidation assays (e.g., thiobarbituric acid-reactive substances, TBARS) and real-time monitoring via electron paramagnetic resonance (EPR) to track radical intermediates. For emulsions, include lipophilic antioxidants (e.g., G12, G18) as controls and analyze using ANOVA with post-hoc Tukey tests to resolve variance .

Q. How can contradictory data on the antioxidant efficacy of gallate esters in stabilizing this compound be resolved?

  • Methodological Answer : Contradictions arise from differences in emulsion composition (e.g., SC vs. SC-OS systems) and antioxidant hydrophobicity. Replicate experiments under standardized conditions (pH 7.4, 25°C) and apply multivariate regression to isolate variables (e.g., gallate alkyl chain length). For example, G1 outperforms G12 in SC-OS emulsions due to interfacial partitioning effects (Fig. 3H) .

Q. What kinetic models best describe the thermal degradation of this compound in food matrices?

  • Methodological Answer : The Arrhenius model is suitable for predicting temperature-dependent degradation (activation energy Eₐ ≈ 60–80 kJ/mol). For non-isothermal conditions, use the Ozawa-Flynn-Wall method. Data should be validated using accelerated stability testing (40–60°C) and compared to real-time degradation profiles .

Q. Table 2: Impact of Gallate Esters on this compound Stability in Emulsions

Gallate EsterStorage Time (Days)% Reduction in DegradationMatrix TypeSource
G12845%SC-OS
G122820%SC
G182825%SC

Methodological Considerations

  • Data Contradiction Analysis : Use meta-analysis frameworks (e.g., PRISMA guidelines) to harmonize disparate results. For this compound stability studies, stratify data by matrix type, antioxidant class, and measurement technique .
  • Reproducibility : Document all experimental parameters (e.g., emulsion droplet size, antioxidant concentration) and share raw data via repositories like Zenodo to enable replication .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Nonadienal
Reactant of Route 2
Reactant of Route 2
2,6-Nonadienal

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